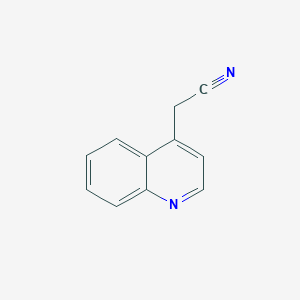

2-(QUINOLIN-4-YL)ACETONITRILE

Description

Significance of the Quinoline Scaffold in Chemical and Biological Sciences

The quinoline scaffold, a fused bicyclic heterocycle composed of a benzene ring and a pyridine ring, is a structure of immense importance in the chemical and biological sciences. researchgate.net This structural motif is not only prevalent in a variety of natural products but is also a key component in a multitude of synthetic compounds with a broad spectrum of biological activities. researchgate.net

The versatility of the quinoline ring system allows for the introduction of various substituents at different positions, leading to a vast library of derivatives with diverse pharmacological properties. chemrj.org Consequently, quinoline derivatives have been extensively investigated and developed as therapeutic agents in several areas, including:

Anticancer research: Many quinoline-based compounds have shown potent activity against various cancer cell lines. chemrj.org

Antimalarial agents: The quinoline core is famously found in quinine, a natural antimalarial, and has been a cornerstone in the development of synthetic antimalarial drugs like chloroquine.

Antibacterial and antifungal applications: The scaffold is integral to numerous compounds exhibiting antimicrobial properties. chemrj.org

Anti-inflammatory and analgesic potential: Certain quinoline derivatives have demonstrated significant anti-inflammatory and pain-relieving effects. chemrj.org

The ability of the quinoline nucleus to interact with various biological targets, such as enzymes and receptors, underpins its broad utility in medicinal chemistry. smolecule.com

Historical Context of Quinoline Derivatives in Research

The history of quinoline dates back to 1834 when it was first isolated from coal tar by Friedlieb Ferdinand Runge. Its structure, however, was not correctly deduced until several years later. A major breakthrough in quinoline chemistry was the development of synthetic methods that allowed for its preparation in the laboratory.

One of the earliest and most well-known methods is the Skraup synthesis , discovered in 1880, which involves the reaction of aniline with sulfuric acid, glycerol, and an oxidizing agent. Another classical and versatile method for synthesizing quinoline derivatives is the Pfitzinger reaction , which utilizes isatin and a carbonyl compound. nih.gov These foundational synthetic routes paved the way for the systematic exploration of quinoline chemistry.

The discovery of the antimalarial properties of quinine, isolated from the bark of the Cinchona tree, spurred significant research into quinoline-based compounds in the early 20th century. This led to the synthesis of numerous analogues in the quest for more effective and less toxic antimalarial drugs. Over the decades, the field has expanded dramatically, with modern synthetic techniques, such as microwave-assisted synthesis and multicomponent reactions, enabling the rapid and efficient creation of diverse quinoline libraries for various scientific investigations. rsc.org

Propriétés

IUPAC Name |

2-quinolin-4-ylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2/c12-7-5-9-6-8-13-11-4-2-1-3-10(9)11/h1-4,6,8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKTDILDXLGTRNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60292762 | |

| Record name | 4-Quinolineacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60292762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14003-46-4 | |

| Record name | 4-Quinolineacetonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85366 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Quinolineacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60292762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(quinolin-4-yl)acetonitrile, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous acetonitrile derivatives are synthesized via condensation of quinoline precursors with cyanoacetate derivatives under varying conditions. Reaction parameters such as solvent polarity (e.g., DMF vs. THF), temperature (reflux vs. room temperature), and catalyst choice (e.g., Lewis acids) critically impact yield and purity. Microwave-assisted synthesis can reduce reaction times and improve efficiency .

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound and verifying its structural integrity?

- Methodological Answer :

- 1H/13C NMR : Confirms proton/carbon environments and nitrile group presence.

- IR Spectroscopy : Identifies C≡N stretches (~2200 cm⁻¹).

- Mass Spectrometry (MS) : Validates molecular weight.

- X-ray Crystallography : Resolves 3D structure using SHELX software for refinement .

Q. What are the primary applications of this compound as a building block in organic synthesis?

- Methodological Answer : The nitrile group enables derivatization into amines, carboxylic acids, or heterocycles. For instance:

- Cyclization : Forms fused quinoline systems for medicinal chemistry.

- Cross-Coupling : Pd-catalyzed reactions introduce aryl/heteroaryl groups .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the bioactivity of this compound derivatives against enzymatic targets?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina model ligand-enzyme interactions (e.g., binding to Mycobacterium tuberculosis enoyl-ACP reductase). Substituent effects (e.g., electron-withdrawing groups) on binding affinity are quantified .

- Molecular Dynamics (MD) : Simulates ligand-receptor complex stability under physiological conditions .

Q. What experimental strategies address discrepancies in reported biological activities of structurally similar quinoline-acetonitrile derivatives?

- Methodological Answer : Contradictions arise from:

- Structural Variations : Substituent positioning (e.g., bromo vs. methyl groups) alters target selectivity .

- Assay Conditions : Standardize protocols (e.g., MIC assays for antimicrobial activity).

- Purity Verification : Use HRMS or HPLC to rule out impurities .

Q. How do substituent modifications on the quinoline ring affect pharmacokinetic properties and target selectivity?

- Methodological Answer :

- Electron-Withdrawing Groups (e.g., -Br) : Enhance binding to hydrophobic enzyme pockets but may reduce solubility.

- Amino Groups : Improve water solubility and interaction with polar residues in target proteins.

- SAR Studies : Systematic variation of substituents identifies optimal pharmacophores .

Key Considerations for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.